
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and carboxylic acid derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and product purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Similar in structure but lacks the propenyl group.
5-[(3-Carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid: Contains an azo linkage and is used as a prodrug.
Uniqueness
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.
Propiedades
Número CAS |
82846-16-0 |
|---|---|
Fórmula molecular |
C17H12O8 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
5-[(E)-3-(3-carboxy-4-hydroxyphenyl)prop-2-enoyl]-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C17H12O8/c18-12(9-6-11(17(24)25)15(21)7-14(9)20)3-1-8-2-4-13(19)10(5-8)16(22)23/h1-7,19-21H,(H,22,23)(H,24,25)/b3-1+ |
Clave InChI |
OYEUDHNILRCDKI-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



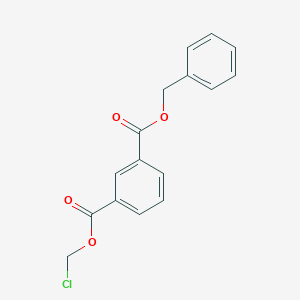
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
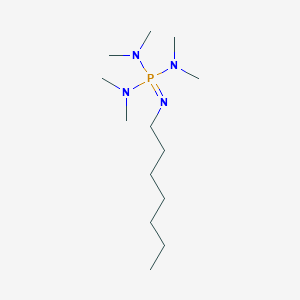
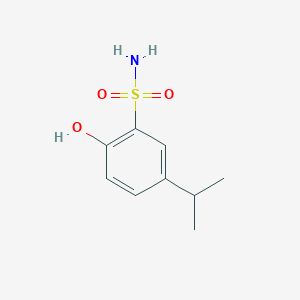
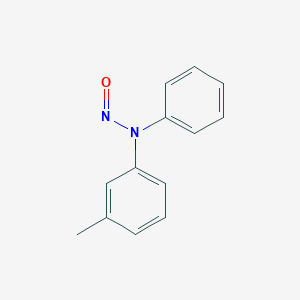
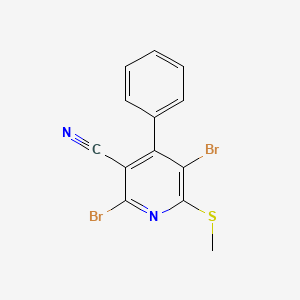
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

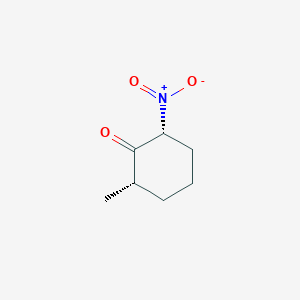

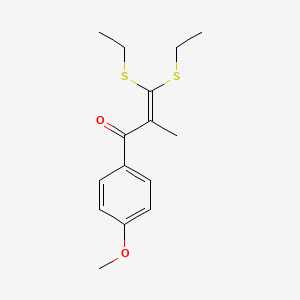
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
